Potassium (tert-butoxymethyl)trifluoroborate
Description
Properties
IUPAC Name |
potassium;trifluoro-[(2-methylpropan-2-yl)oxymethyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BF3O.K/c1-5(2,3)10-4-6(7,8)9;/h4H2,1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEPCFNGTDJTIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COC(C)(C)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670583 | |
| Record name | Potassium (tert-butoxymethyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910251-10-4 | |
| Record name | Potassium (tert-butoxymethyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium (tert-butoxymethyl)trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
Potassium (tert-butoxymethyl)trifluoroborate primarily targets aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in various chemical reactions due to their unique reactivity.
Mode of Action
This compound acts as a nucleophilic boronated coupling reagent . It interacts with its targets (aryl halides) by forming a carbon-carbon (C-C) bond . This bond formation typically occurs in the presence of a catalyst or under thermal conditions.
Biochemical Pathways
The compound is involved in cross-coupling reactions , which are widely used in organic chemistry for the formation of C-C bonds. These reactions are often catalyzed by metals such as copper, rhodium, nickel, or palladium. The downstream effects of these reactions include the synthesis of various organic compounds, which can be used in pharmaceuticals, agrochemicals, and materials science.
Result of Action
The primary result of the action of this compound is the formation of a new C-C bond. This bond formation enables the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of organic chemistry.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of a catalyst and the temperature can significantly affect the compound’s action and efficacy. Additionally, the stability of this compound may be influenced by factors such as pH, temperature, and the presence of other chemicals.
Biological Activity
Potassium (tert-butoxymethyl)trifluoroborate is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
This compound is characterized by its trifluoroborate group, which can enhance the reactivity of the compound in various chemical reactions. The synthesis typically involves the reaction of tert-butyl alcohol with boron trifluoride in a controlled environment to yield the desired product. This compound is often utilized in organic synthesis due to its ability to participate in reactions such as cross-coupling and nucleophilic substitutions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study examining various boron compounds, it was found that organotrifluoroborates, including this compound, act as inhibitors of serine proteases, which are crucial for bacterial survival and virulence. The mechanism involves non-covalent interactions that inhibit enzyme activity, thereby reducing bacterial growth and pathogenicity .
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in malignant cells through the activation of caspase pathways. For instance, when tested on A549 lung cancer cells, it was observed to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Study 1: Antinociceptive Properties
A study focused on the antinociceptive effects of this compound demonstrated its potential as an analgesic agent. Mice treated with varying doses showed significant pain relief in acetic acid-induced pain models without affecting motor performance. Notably, the analgesic effects were independent of opioid and cholinergic systems, indicating a unique mechanism of action .
Study 2: Toxicological Assessment
A toxicological investigation assessed the safety profile of this compound in animal models. Mice administered with the compound at different dosages exhibited no significant alterations in liver and kidney function markers compared to control groups. This suggests a favorable safety margin for potential therapeutic applications .
Comparative Table of Biological Activities
Scientific Research Applications
Cross-Coupling Reactions
One of the primary applications of potassium (tert-butoxymethyl)trifluoroborate is in Suzuki-Miyaura cross-coupling reactions . These reactions enable the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The use of this trifluoroborate has been demonstrated to yield moderate to good results in coupling with various substrates.
- Case Study : A study highlighted the successful cross-coupling of this compound with benzyl chlorides, achieving yields up to 66% under optimized conditions. The reaction was influenced by factors such as the electronic nature of the benzyl chloride and steric hindrance from substituents on the alkoxymethyl group .
Synthesis of Bioactive Compounds
The compound has also been explored for its potential in synthesizing bioactive molecules. The incorporation of the tert-butoxymethyl group can enhance the solubility and metabolic stability of drug candidates.
- Example : Research indicates that derivatives synthesized from this compound exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts .
Functionalization of Aromatic Compounds
This compound can be used in functionalization reactions involving aromatic compounds, where it acts as a nucleophile in electrophilic aromatic substitutions.
- Application Insight : The selective fluorination of aromatic rings using this reagent has shown promise in modifying lipophilicity, which is crucial for drug design .
Advantages Over Traditional Reagents
This compound offers several advantages compared to traditional boron reagents:
- Stability : Its moisture and air stability allow for easier handling and storage.
- Versatility : It can participate in various coupling reactions without degradation.
- Higher Yields : The use of this reagent often results in higher yields due to its favorable reactivity profile compared to boronic acids .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity in Suzuki-Miyaura Coupling
Potassium (tert-butoxymethyl)trifluoroborate exhibits lower reactivity in Suzuki couplings compared to less hindered analogs. For example:
The tert-butyl group’s steric hindrance reduces nucleophilic accessibility, lowering yields. In contrast, primary alkoxymethyltrifluoroborates achieve higher yields due to reduced steric bulk .
Stability and Hydrolysis
- Hydrolysis Behavior : Unlike aryl trifluoroborates (e.g., potassium phenyltrifluoroborate), which hydrolyze to boronic acids under basic conditions , alkyl trifluoroborates like the tert-butoxymethyl derivative are more resistant to hydrolysis due to stronger B-C bonds.
Comparison with Other Organotrifluoroborates
Key Research Findings
- Steric vs. Electronic Effects : The tert-butyl group’s steric bulk outweighs its electron-donating effects, making this compound less reactive but more stable than linear analogs .
- Catalyst Compatibility : Works optimally with bulky catalysts like PEPPSI or XPhos-Pd-G2, which mitigate steric challenges .
Preparation Methods
Reagents and Conditions
- Potassium tert-butoxide (4 equivalents) or sodium hydride (3 equivalents, 60% dispersion in oil) as the base.
- Potassium bromomethyltrifluoroborate (1 equivalent) as the electrophilic trifluoroborate substrate.
- Dry tetrahydrofuran (THF) as the solvent.
- Inert atmosphere (nitrogen) to prevent moisture and oxygen interference.
- Reaction temperature typically starts at 0 °C and then warmed to room temperature.
- Reaction time: approximately 16 hours at 45 °C.
- Quenching with aqueous potassium hydrogen difluoride (KHF2, 4.5 M, 2 equivalents).
- Purification by solvent removal, washing with diethyl ether and dichloromethane, charcoal treatment in boiling acetonitrile, and recrystallization.
Stepwise Procedure
- Suspend potassium tert-butoxide (or sodium hydride) in dry THF under nitrogen atmosphere.
- Cool the suspension to 0 °C.
- Add potassium bromomethyltrifluoroborate as a solid in one portion.
- Warm the mixture to room temperature and stir for at least 1 hour.
- Heat the reaction mixture to 45 °C and stir for 16 hours.
- Quench the reaction by adding aqueous KHF2 to convert any boron intermediates to the stable trifluoroborate salt.
- Remove solvent under reduced pressure.
- Wash the crude product thoroughly with ether and dichloromethane to remove impurities.
- Dissolve the crude solid in boiling acetonitrile with activated charcoal to remove colored impurities.
- Filter hot and remove solvent to obtain pure this compound as a white solid.
Representative Experimental Data
| Parameter | Condition/Result |
|---|---|
| Base | Potassium tert-butoxide (4 eq) |
| Solvent | Dry THF |
| Atmosphere | Nitrogen |
| Initial temperature | 0 °C |
| Reaction temperature | 45 °C |
| Reaction time | 16 hours |
| Quenching agent | KHF2 (4.5 M, 2 eq) |
| Purification | Ether/DCM washing, charcoal treatment |
| Product appearance | White solid |
| Yield | Not explicitly stated; typically moderate to good based on analogous procedures |
Mechanistic Insights and Considerations
- The nucleophilic substitution occurs at the bromomethyl group attached to the boron trifluoride moiety.
- The tert-butoxide ion acts as a nucleophile, displacing bromide to form the tert-butoxymethyl substituent.
- The reaction requires anhydrous conditions to prevent hydrolysis of reactive intermediates.
- The KHF2 quench stabilizes the trifluoroborate structure by converting any boronic acid or boronate intermediates into trifluoroborate salts.
- Purification steps are critical to remove colored impurities and residual inorganic salts.
Comparative Notes on Alternative Methods
- Sodium hydride can be used instead of potassium tert-butoxide, but potassium tert-butoxide is preferred for better conversion and cleaner reaction profiles.
- The reaction concentration and temperature are optimized to suppress side reactions such as dimer formation or hydrolysis.
- The method is adaptable to other alkoxymethyltrifluoroborates, with yields varying depending on steric hindrance of the alkoxy group.
Summary Table of Preparation Methods
| Step | Description | Notes |
|---|---|---|
| Starting material | Potassium bromomethyltrifluoroborate | Commercially available or synthesized |
| Base | Potassium tert-butoxide or sodium hydride | 4 eq for KOtBu; 3 eq for NaH |
| Solvent | Dry THF | Anhydrous conditions essential |
| Temperature | 0 °C to room temp, then 45 °C | Controlled to avoid side reactions |
| Reaction time | 16 hours | Sufficient for complete substitution |
| Quenching | Aqueous KHF2 | Stabilizes trifluoroborate salt |
| Purification | Washing with ether/DCM, charcoal treatment | Removes impurities and colored byproducts |
| Product | This compound | White solid, moderate to good yield |
Research Findings and Applications
- The prepared this compound has been successfully employed in Suzuki-Miyaura cross-coupling reactions, although yields can be modest (e.g., 29% in some cases) due to steric hindrance from the tert-butoxy group.
- Optimization of catalytic systems (Pd-based catalysts such as Pd2(dba)3/RuPhos or PEPPSI precatalysts) and reaction conditions (base choice, solvent ratios, temperature) improves coupling efficiency.
- The compound broadens the scope of trifluoroborate reagents for Csp3–Csp3 bond formation, especially with benzyl chlorides and related substrates.
- The method is scalable and compatible with various functional groups, demonstrating its utility in synthetic organic chemistry.
Q & A
Q. What strategies mitigate protodeboronation in base-sensitive substrates?
- Methodological Answer : Protodeboronation is minimized by: (i) Using weak bases (e.g., Cs₂CO₃) instead of strong bases (e.g., KOH), which accelerate hydrolysis. (ii) Lowering reaction temperatures (<60°C) to slow boronic acid decomposition. (iii) Adding KF (1–2 equivalents) to stabilize the trifluoroborate anion and delay hydrolysis. These adjustments reduce side product formation (e.g., fluorobenzene derivatives) by >70% .
Q. Can this reagent be used in photoredox-catalyzed reactions with electrophilic radicals?
- Methodological Answer : Yes, under visible-light photoredox conditions (e.g., Ru(bpy)₃²⁺, 450 nm LED), the trifluoroborate acts as a radical acceptor. The tert-butoxymethyl group’s electron-donating nature stabilizes transient radicals, enabling regioselective α-alkenylation. For example, coupling with aryl diazonium salts generates styrenyl derivatives in 65–80% yield. Mechanistic studies confirm a radical chain pathway involving single-electron transfer (SET) from the trifluoroborate .
Q. How does steric bulk influence chemoselectivity in Pd-catalyzed cross-couplings?
- Methodological Answer : The tert-butoxymethyl group’s steric hindrance directs coupling to less hindered positions in polyhalogenated arenes. For example, with 2,5-dibromopyridine, coupling occurs selectively at the 2-position (90% yield vs. <5% at 5-position). DFT calculations show a 12 kcal/mol energy barrier difference due to steric clashes in the transition state. This selectivity is leveraged in synthesizing heterocyclic pharmaceuticals .
Data Contradiction Analysis
Q. Conflicting reports on trifluoroborate stability in aqueous vs. anhydrous conditions—how to reconcile?
- Analysis : shows trifluoroborates hydrolyze rapidly in aqueous K₂CO₃ but remain stable in anhydrous THF. However, cross-coupling requires trace water for hydrolysis to the active boronic acid. The contradiction arises from reaction phase: biphasic systems (THF/water) balance stability and reactivity by limiting water access to the trifluoroborate until base activation. Anhydrous conditions preclude hydrolysis, rendering the reagent inert .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
